molecular formula C9H9NO3 B105856 Ethyl 2-formylisonicotinate CAS No. 21908-08-7

Ethyl 2-formylisonicotinate

Cat. No.: B105856
CAS No.: 21908-08-7
M. Wt: 179.17 g/mol
InChI Key: UWXSUYORWIRRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formylisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Platinum(II) Complexes Synthesis and Photophysical Properties : Ethyl 2,6-diphenylisonicotinate was used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes. These complexes displayed unique UV-vis absorptions and were characterized by spectroscopic methods and crystallographically. The structures revealed significant noncovalent interactions contributing to their supramolecular structures in the solid state (Fuertes et al., 2012).

  • Chemical Precursor for Functional Polymers : A study explored 2-[(1-Imidazolyl)formyloxy]ethyl methacrylate as a new chemical precursor for the synthesis of multifunctional polymers. The polymer exhibited potential for exchange reactions with alcohols and amines, highlighting its versatility in polymer synthesis (Ranucci et al., 1999).

  • Anodic Monofluorination of Ethyl Isonicotinate : In a study on the electrolytic partial fluorination of organic compounds, ethyl isonicotinate was used. Anodic monofluorination of ethyl isonicotinate led to the production of 2-fluoroisonicotinate in reasonable yield, demonstrating a method for synthesizing fluorinated derivatives of isonicotinate (Konno et al., 1998).

  • Thermally Reversible Photochromism of Pyrazole Derivatives : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited coloration upon light irradiation in the solid state, demonstrating thermally reversible photochromism. This property is potentially useful in the development of light-responsive materials (Yokoyama et al., 2004).

  • Synthesis of Monoazo Disperse Dyes from Nicotinic Acid Derivatives : Research on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives used Ethyl 2-amino-3-cyano-4-phenylnicotinates. These compounds were synthesized and used to create a series of monoazo disperse dyes, demonstrating their utility in dye chemistry (Alnajjar et al., 2013).

Properties

IUPAC Name

ethyl 2-formylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXSUYORWIRRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598962
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-08-7
Record name Ethyl 2-formylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-formylisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-formylisonicotinate
Reactant of Route 3
Ethyl 2-formylisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-formylisonicotinate
Reactant of Route 5
Ethyl 2-formylisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-formylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.